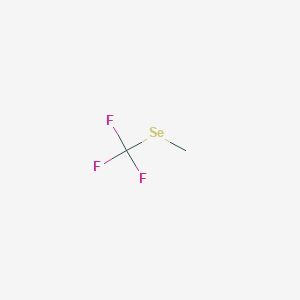
(2-Methoxy-5-phenoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-5-phenoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with methoxy and phenoxy groups. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-phenoxyphenyl)boronic acid typically involves the reaction of 2-methoxy-5-phenoxyphenyl halides with boronic acid derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where the halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-5-phenoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-5-phenoxyphenyl)boronic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Wirkmechanismus
The mechanism of action of (2-Methoxy-5-phenoxyphenyl)boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The methoxy and phenoxy substituents can influence the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxyphenyl)boronic acid: Similar structure but lacks the phenoxy group.
(4-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in the para position.
(2-Methoxy-5-methylphenyl)boronic acid: Similar structure but with a methyl group instead of a phenoxy group.
Uniqueness
(2-Methoxy-5-phenoxyphenyl)boronic acid is unique due to the presence of both methoxy and phenoxy groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The combination of these functional groups provides unique electronic and steric properties that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C13H13BO4 |
|---|---|
Molekulargewicht |
244.05 g/mol |
IUPAC-Name |
(2-methoxy-5-phenoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-13-8-7-11(9-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI-Schlüssel |
GGKZZKIZFCXUEI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)OC2=CC=CC=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
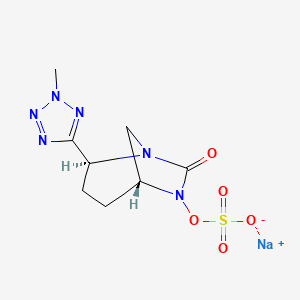
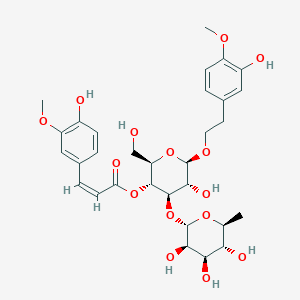
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
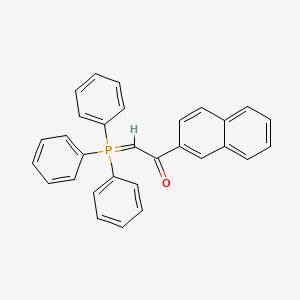
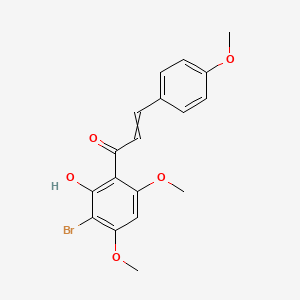
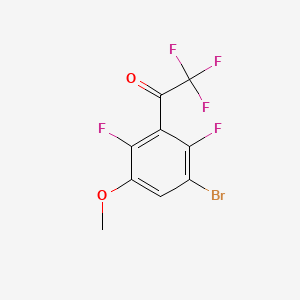
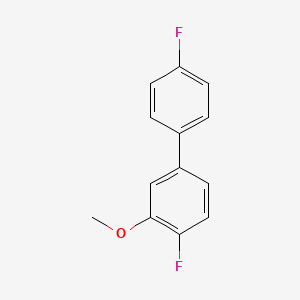
![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)


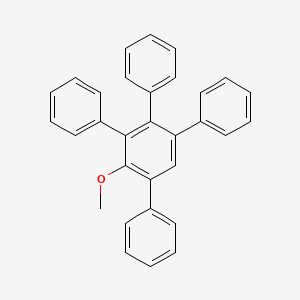
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
